1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate
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Overview
Description
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl halides and substituted phenylamines.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the imidazole ring.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of temperature, pressure, and reaction time to ensure high yields and purity of the final product
Chemical Reactions Analysis
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted in organic solvents under controlled temperatures
Scientific Research Applications
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects
Comparison with Similar Compounds
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate can be compared with other imidazole derivatives, such as:
1-Benzyl-2,4,5-triphenyl-1H-imidazole: Lacks one phenyl group, resulting in different chemical properties and reactivity.
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazole: Similar structure but without the trifluoromethanesulfonate group, affecting its solubility and stability.
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazolium chloride: Substitutes trifluoromethanesulfonate with chloride, leading to variations in ionic interactions and applications
Properties
IUPAC Name |
1-benzyl-2,3,4,5-tetraphenylimidazol-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27N2.CHF3O3S/c1-6-16-27(17-7-1)26-35-32(28-18-8-2-9-19-28)33(29-20-10-3-11-21-29)36(31-24-14-5-15-25-31)34(35)30-22-12-4-13-23-30;2-1(3,4)8(5,6)7/h1-25H,26H2;(H,5,6,7)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJUKTZXHQCBZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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